molecular formula C9H12N2O2S B6105981 2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone

2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B6105981
M. Wt: 212.27 g/mol
InChI Key: GVUFWYWJIICTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone, also known as AETP, is a pyrimidine derivative that has been studied for its potential medicinal properties. AETP's unique molecular structure has been investigated for its ability to interact with biological systems and potentially provide therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood, but it is believed to interact with various cellular pathways and enzymes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the body's antioxidant response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone is that it is relatively easy to synthesize in the laboratory. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are a number of potential future directions for research on 2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of this compound-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with cellular pathways. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2,4,6-trichloropyrimidine with allylthiol and ethylamine in the presence of a base. The resulting product is then hydrolyzed to yield this compound. This method has been used to produce this compound in both laboratory and industrial settings.

Scientific Research Applications

2-(allylthio)-3-ethyl-6-hydroxy-4(3H)-pyrimidinone has been studied for its potential use in treating various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-5-14-9-10-7(12)6-8(13)11(9)4-2/h3,6,12H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUFWYWJIICTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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